5'-Deoxyxanthosine, also known as deoxyxanthosine, is classified as a purine nucleoside. It is formed through the oxidative deamination of 2'-deoxyguanosine, which can occur under physiological conditions. This process highlights its relevance in cellular metabolism and the stability of genetic material. The compound is particularly interesting for its potential implications in genetic stability and mutation processes due to its oxidized nature .
The synthesis of 5'-deoxyxanthosine can be approached through various methods, including both chemical synthesis and enzymatic pathways. A common synthetic route involves the following steps:
The molecular structure of 5'-deoxyxanthosine consists of a ribofuranose sugar moiety linked to the xanthine base via a β-N-glycosidic bond. The key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 5'-deoxyxanthosine .
5'-Deoxyxanthosine participates in several important chemical reactions relevant to nucleic acid chemistry:
These reactions are influenced by various factors including pH, temperature, and the presence of metal ions .
The mechanism of action of 5'-deoxyxanthosine primarily involves its role as a substrate in nucleic acid synthesis:
The physical and chemical properties of 5'-deoxyxanthosine include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and stability over time .
5'-Deoxyxanthosine has several scientific applications:
5′-Deoxyxanthosine is a purine nucleoside derivative characterized by the absence of a hydroxyl group at the 5′ carbon position of the deoxyribose sugar and a xanthine base. Its systematic IUPAC name is 5′-deoxy-9-(β-D-2′-deoxyribofuranosyl)xanthine, with the molecular formula C₁₀H₁₃N₄O₅ [2] [6]. The xanthine base differs from guanine by lacking the exocyclic N2 amino group and featuring two carbonyl groups at the C2 and C6 positions (2,6-dioxopurine). This modification creates a planar, electron-deficient system that significantly alters the molecule’s hydrogen-bonding capacity compared to canonical nucleosides [5] [9].
The stereochemistry of 5′-deoxyxanthosine is defined by the β-configuration at the glycosidic bond (N9–C1′), which positions the base in the anti conformation relative to the sugar ring. X-ray crystallographic analyses of analogous nucleosides (e.g., 2′-deoxyxanthosine) reveal that the deoxyribose adopts either C2′-endo or C3′-endo puckering modes, with the C2′-endo conformation being energetically favored in B-DNA-like environments [3] [4]. The absence of the 5′-OH group eliminates a key hydrogen-bonding site involved in phosphodiester linkages and metal ion coordination, thereby impacting the molecule’s integration into nucleic acid structures [6] [8].
Table 1: Key Structural Parameters of 5′-Deoxyxanthosine
Feature | Description | Functional Implication |
---|---|---|
Glycosidic Bond | β-linkage (N9–C1′), anti conformation | Base orientation optimizes stacking but reduces helical stability |
Sugar Puckering | C2′-endo (dominant) or C3′-endo | Flexibility modulates DNA backbone adaptability |
Xanthine Tautomerism | Lactam form predominates (keto at C2/C6) | Alters hydrogen-bonding donors/acceptors vs. guanine |
5′-Substituent | Methyl group (−CH₃) instead of −CH₂OH | Eliminates phosphorylation site and metal-binding capacity |
The stability of 5′-deoxyxanthosine is governed by two primary degradation pathways: glycosidic bond hydrolysis (depurination) and base deamination. Under physiological conditions (pH 7.0, 37°C, 110 mM ionic strength), the half-life of the glycosidic bond in xanthosine derivatives within double-stranded DNA is estimated at ~2.4 years, based on studies of 2′-deoxyxanthosine [3]. This exceptional stability arises from the electron-withdrawing nature of the xanthine base, which reduces the electron density at N9, thereby protecting the bond from acid-catalyzed cleavage. However, depurination accelerates under acidic conditions (t₁/₂ = 3.7 minutes at pH 2) due to protonation at N7 (pKa ≈ 3.2), which destabilizes the glycosidic linkage [3] [5].
Deamination is negligible in xanthine due to the absence of exocyclic amines. Instead, the molecule undergoes alkaline hydrolysis at elevated pH, where the C2 carbonyl group attacks the sugar-base linkage. In single-stranded DNA, the half-life of 2′-deoxyxanthosine is ~17,700 hours (pH 7), increasing to ~20,900 hours in double-stranded contexts due to base stacking and hydrogen-bonding [3]. For 5′-deoxyxanthosine, the absence of the 5′-OH may marginally reduce stability in oligonucleotides, as this group contributes to backbone hydration and cation binding—factors known to stabilize nucleic acids against hydrolysis [7] [8].
Table 2: Stability Profile of Xanthosine Derivatives
Condition | Half-Life (Single-Stranded DNA) | Half-Life (Double-Stranded DNA) | Catalytic Factor |
---|---|---|---|
pH 2.0 | 7.7 hours | Not studied | Acid-catalyzed depurination (k = 2.6 × 10⁻⁵ s⁻¹) |
pH 7.0, 37°C | ~17,700 hours | ~20,900 hours | pH-independent depurination (k = 1.4 × 10⁻⁸ s⁻¹) |
Alkaline (pH > 10) | < 1 hour | < 1 hour | Base-catalyzed hydrolysis |
5′-Deoxyxanthosine exhibits ambivalent base-pairing behavior due to the hydrogen-bonding topology of xanthine, which can act as both a donor (N1–H, N3–H) and acceptor (C2=O, C6=O). Thermodynamic studies of xanthosine-modified RNA and DNA reveal that xanthine most stably pairs with cytosine in a wobble geometry (ΔG° ≈ –1.8 kcal/mol), albeit weaker than a canonical G–C pair (ΔG° ≈ –3.0 kcal/mol) [4] [5]. This pairing requires cytidine protonation at N3 (pKa ≈ 4.2) under acidic conditions, forming two hydrogen bonds: Xanthine(N1–H)···O2(Cyt) and Xanthine(C6=O)···N4–H(Cyt) [4].
In neutral pH conditions, xanthosine preferentially adopts Watson-Crick-like pairing with cytosine or thymine. With cytosine, a single hydrogen bond forms between Xanthine(N3–H) and N3(Cyt). With thymine, pairing occurs via Xanthine(N1–H)···O2(Thy) and Xanthine(C2=O)···N3–H(Thy), mimicking an A–T pair but with reduced stability (ΔΔG ≈ +1.5 kcal/mol vs. A–T) [4] [5]. This versatility enables miscoding during replication, where 5′-deoxyxanthosine templates incorporation of deoxyadenosine monophosphate, leading to G-to-A transition mutations—a hallmark of nitrosative DNA damage [3] [5].
Notably, xanthosine’s ability to pair with all four canonical bases (albeit with variable affinity) underpins its utility as a universal nucleoside analog. In primer extension assays, DNA polymerases incorporate 2′-deoxyxanthosine-5′-triphosphate (dXTP) opposite diverse template bases, with the highest efficiency observed against cytosine and thymine [5] [9]. This property has been exploited to expand the genetic alphabet via non-standard base pairs, such as xanthine–2,4-diaminopyrimidine, which exhibits pH-independent stability [5].
Table 3: Base-Pairing Preferences of 5′-Deoxyxanthosine
Template Base | Preferred dNTP Incorporation | Pairing Geometry | Thermodynamic Stability (ΔG° kcal/mol) | Biological Consequence |
---|---|---|---|---|
Cytosine | dGTP > dATP | Wobble or Watson-Crick-like | –1.8 to –2.1 | Non-mutagenic (G•C preserved) |
Thymine | dATP > dTTP | Watson-Crick-like | –1.5 | Mutagenic (G•C → A•T) |
Adenine | dTTP > dCTP | Hoogsteen-like | –0.9 | Mutagenic (G•C → T•A or C•G) |
Guanine | dCTP ≈ dTTP | Mismatched | –0.5 | Mutagenic (G•C → C•G or T•A) |
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